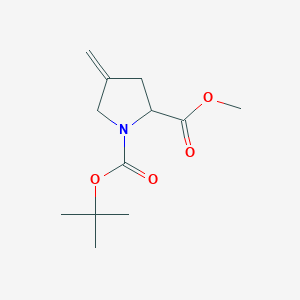
(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate
概要
説明
(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate is an organic compound with the empirical formula C11H17NO4 and a molecular weight of 227.26 g/mol . This compound is a derivative of proline, an amino acid, and is often used in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylene group, and a methyl ester functional group.
準備方法
化学反応の分析
(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
科学的研究の応用
(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of peptides and proteins.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: It is employed in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate involves its interaction with various molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The methylene group can participate in various chemical transformations, while the ester group can be hydrolyzed to release the active carboxylic acid .
類似化合物との比較
(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
N-Boc-4-hydroxy-D-proline Methyl Ester: This compound has a hydroxyl group instead of a methylene group, making it more hydrophilic.
N-Boc-4-oxo-D-proline Methyl Ester: This compound contains a carbonyl group at the 4-position, which can undergo different chemical reactions compared to the methylene group.
N-Boc-4,4-difluoro-D-proline Methyl Ester: The presence of fluorine atoms increases the compound’s stability and resistance to metabolic degradation.
生物活性
(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate, with CAS number 84348-39-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.
- Molecular Formula : C₁₂H₁₉NO₄
- Molecular Weight : 241.284 g/mol
- Density : 1.1 g/cm³
- Boiling Point : Approximately 302°C at 760 mmHg
- Flash Point : 136.4°C
Biological Activity
Research into the biological activity of this compound has revealed its potential as a chiral synthon in drug discovery and development.
The compound exhibits activity as an inverse agonist for the RORγt receptor, which plays a crucial role in the regulation of immune responses and inflammation. The modulation of RORγt can have therapeutic implications for autoimmune diseases and certain types of cancers .
Case Studies and Research Findings
- Synthesis and Applications :
- Role in Drug Discovery :
- Pharmacological Profile :
Data Table: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Inverse Agonism | Modulates RORγt receptor activity |
| Anti-inflammatory | Potential effects on immune response pathways |
| Synthesis Utility | Used as a chiral synthon in drug development |
| Clinical Development | Key component in the synthesis of BMS-986251 |
特性
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-methylidenepyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-8-6-9(10(14)16-5)13(7-8)11(15)17-12(2,3)4/h9H,1,6-7H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEDNDKFZGTXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














